Deguelin

Cytotoxicity Mitochondrial Complex I Drug Metabolism

Choose Deguelin (522-17-8) for its unique polypharmacology as a C-terminal Hsp90 inhibitor, degrading client proteins (Akt, HIF-1α, MEK1/2) without the compensatory heat shock response of N-terminal inhibitors [User_Provided_Differentiation]. Compared to rotenone, its 15-fold superior selectivity index (SI=2,429.3 vs. 164.1) against human adenovirus makes it a safer, more precise lead compound for antiviral screens [User_Provided_Differentiation]. For in vivo oncology, its reduced neurotoxicity and higher acute LD50 in rat models enable long-term Hsp90/Akt pathway interrogation without confounding neurotoxic death [User_Provided_Differentiation]. All supplied material is ≥98% pure and ideal for demanding mechanistic studies.

Molecular Formula C23H22O6
Molecular Weight 394.4 g/mol
CAS No. 522-17-8
Cat. No. B1683977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDeguelin
CAS522-17-8
Synonyms13,13a-dihydro-9,10-dimethoxy-3,3-dimethyl-3H-bis(1)benzopyrano(3,4-b:6',5'-e)pyran-7(7aH)-one
deguelin
Molecular FormulaC23H22O6
Molecular Weight394.4 g/mol
Structural Identifiers
SMILESCC1(C=CC2=C(O1)C=CC3=C2OC4COC5=CC(=C(C=C5C4C3=O)OC)OC)C
InChIInChI=1S/C23H22O6/c1-23(2)8-7-12-15(29-23)6-5-13-21(24)20-14-9-17(25-3)18(26-4)10-16(14)27-11-19(20)28-22(12)13/h5-10,19-20H,11H2,1-4H3/t19-,20+/m1/s1
InChIKeyORDAZKGHSNRHTD-UXHICEINSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Deguelin (CAS 522-17-8): A Naturally Occurring Rotenoid with Multi-Pathway Inhibitory Activity


Deguelin (CAS 522-17-8) is a naturally occurring rotenoid flavonoid isolated from plants of the Leguminosae family, including Tephrosia vogelii and Derris species . It exerts its biological effects primarily by inhibiting the PI3K-Akt, IKK-NF-κB, and MAPK-mTOR signaling pathways, and by binding to the C-terminal ATP-binding pocket of heat shock protein 90 (Hsp90), leading to the degradation of key client proteins such as HIF-1α, Akt, and MEK1/2 [1]. Unlike classical N-terminal Hsp90 inhibitors, deguelin does not compete with ATP for binding to the N-terminus [1].

Deguelin (CAS 522-17-8): Why In-Class Rotenoids Cannot Be Simply Interchanged


Rotenoids are not a functionally interchangeable class of compounds. Subtle structural variations among deguelin, rotenone, tephrosin, and other analogs lead to dramatic and quantifiable differences in target engagement, cellular potency, metabolic stability, and toxicity profiles [1][2]. For instance, rotenone exhibits up to a 15-fold higher cytotoxic potency but also markedly higher neurotoxicity, while tephrosin is less active but also less toxic [1][3]. Furthermore, deguelin's interaction with Hsp90 at the C-terminal ATP-binding pocket distinguishes it from the majority of Hsp90 inhibitors and is a key driver of its unique polypharmacology, a feature not shared by all rotenoids [4]. The evidence below quantifies these critical differentiators, demonstrating why deguelin must be evaluated and procured based on its specific properties, not as a simple 'rotenone substitute'.

Quantitative Differentiation Guide for Deguelin (CAS 522-17-8) Against Closest Analogs


Cytotoxicity vs. Metabolic Detoxification: Deguelin vs. Rotenone

In head-to-head comparisons across three mammalian cell lines (Hepa 1C1C7, MCF 7, NB 41A3), rotenone was 7- to 15-fold more cytotoxic than deguelin in 4-day assays. This difference is not due to target specificity but to the more extensive cytochrome P450-dependent detoxification of deguelin, which can be blocked by piperonyl butoxide [1].

Cytotoxicity Mitochondrial Complex I Drug Metabolism

Comparative In Vivo Toxicity: Deguelin vs. Rotenone in a Parkinsonian Rat Model

In a direct comparison of in vivo toxicity, deguelin is approximately half as potent as rotenone in inducing a Parkinson's disease-like syndrome in rats and has an approximately 2-fold higher acute intraperitoneal LD50 in mice [1].

Neurotoxicity In Vivo Toxicology Parkinson's Disease Model

Selectivity Index for Antiviral Activity: Deguelin vs. Rotenone & Tephrosin

In a screen for inhibitors of human adenovirus (HAdV) infection, deguelin demonstrated a significantly higher selectivity index (SI) compared to its analogs. While rotenone had a lower IC50 for antiviral activity (0.0039 µM), deguelin's higher SI of 2,429.3 indicates a much wider therapeutic window between antiviral efficacy and cytotoxicity compared to rotenone (SI=164.1) and tephrosin (SI not provided but IC50 was 0.07 µM) [1].

Antiviral Selectivity Index Adenovirus

In Vitro Toxicity Profile: Deguelin, Rotenone, and Tephrosin in a Trout Gill Cell Line

A comparative study in the RTgill-W1 trout gill epithelial cell line demonstrated that deguelin, rotenone, and tephrosin all significantly decreased cellular metabolic activity and were cytotoxic at concentrations ≥ 50 nM [1]. While not a differentiating factor among them, this establishes a clear quantitative baseline for their shared in vitro toxicity, which is useful for comparative experimental design.

Cytotoxicity Environmental Toxicology In Vitro Assay

Key Structural Differentiation: Deguelin's Non-Classical Hsp90 Binding Mechanism

Unlike the vast majority of Hsp90 inhibitors (e.g., geldanamycin, radicicol) that compete for ATP at the N-terminal domain, deguelin and its active analogues do not compete with ATP binding to the N-terminus [1]. Instead, they bind to the C-terminal ATP-binding pocket, a distinct mechanism that leads to the degradation of Hsp90 client proteins without inducing the heat shock response (e.g., Hsp70 upregulation), a common drawback of N-terminal inhibitors [1][2].

Hsp90 Inhibition Mechanism of Action SAR

Pharmacokinetic Properties: Plasma Half-Life and Tissue Distribution of Deguelin

An initial pharmacokinetic study in rats revealed that deguelin has a mean residence time (MRT) of 6.98 hours and a terminal plasma half-life (t1/2(gamma)) of 9.26 hours following intravenous administration [1]. It exhibited a large volume of distribution at steady state (Vss) of 30.46 L/kg, indicating extensive tissue distribution, with high levels found in the heart, fat, and mammary gland [1]. This pharmacokinetic profile is essential for designing in vivo studies and understanding its biodistribution compared to analogs.

Pharmacokinetics In Vivo ADME Drug Disposition

Optimal Research and Application Scenarios for Deguelin (CAS 522-17-8) Based on Differentiating Evidence


Preclinical Oncology Research Requiring a Multi-Targeted Agent with Lower Neurotoxicity

Based on its direct comparison to rotenone, deguelin is the superior choice for in vivo cancer models where long-term dosing is required and neurotoxicity is a concern. Evidence shows it is approximately half as potent as rotenone in inducing a Parkinsonian syndrome in rats and has a higher acute LD50, making it a safer tool for probing Hsp90 and Akt-dependent tumorigenesis in animals without the confounding effects of severe neurotoxicity [1]. Its ability to downregulate multiple oncogenic pathways (Akt, HIF-1α, NF-κB) provides a polypharmacological approach distinct from single-target kinase inhibitors.

Antiviral Drug Discovery Screens Where a High Selectivity Index is Paramount

For researchers screening for novel antiviral agents, deguelin should be prioritized over rotenone or tephrosin due to its 15-fold higher selectivity index (SI=2,429.3 vs. 164.1) against human adenovirus [1]. This superior SI quantifies its ability to inhibit viral replication at concentrations far below those that cause cytotoxicity, a crucial attribute for identifying a safe and effective lead compound.

Hsp90 Biology Studies Focused on the C-Terminal, Non-Classical Binding Pocket

Deguelin is an essential research tool for investigators studying Hsp90 biology and therapeutic targeting. Its unique ability to bind the C-terminal ATP-binding pocket without competing at the N-terminus distinguishes it from the vast majority of known Hsp90 inhibitors [1]. This allows for the interrogation of a distinct pharmacological mechanism that degrades client proteins without inducing the compensatory heat shock response, offering a novel approach to overcoming limitations of classical N-terminal Hsp90 inhibitors [2].

In Vitro Toxicology Studies Requiring a Moderately Potent Mitochondrial Complex I Inhibitor

In controlled in vitro experiments (e.g., in the RTgill-W1 cell line), deguelin, rotenone, and tephrosin exhibit comparable cytotoxicity thresholds (≥ 50 nM) [1]. Deguelin's 7- to 15-fold lower intrinsic cytotoxicity compared to rotenone in longer-term assays (due to metabolic detoxification) [2] makes it a more nuanced tool for studying mitochondrial dysfunction over extended periods, as its effects are less likely to be dominated by rapid, overwhelming cell death.

Technical Documentation Hub

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22 linked technical documents
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